molecular formula C16H11ClN6O2S B2845274 N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide CAS No. 931723-39-6

N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide

Cat. No.: B2845274
CAS No.: 931723-39-6
M. Wt: 386.81
InChI Key: BTNIRZRYHRNEAM-UHFFFAOYSA-N
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Description

The compound “N-(3-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a furan ring, a triazole ring, a thiadiazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The furan ring, triazole ring, and thiadiazole ring contribute to the rigidity of the molecule, while the carboxamide group may participate in hydrogen bonding .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. The furan ring, for example, is known to undergo reactions such as electrophilic substitution and oxidation . The triazole and thiadiazole rings can also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could enhance its solubility in polar solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Characterization

Research on related heterocyclic compounds emphasizes their synthesis and structural characterization. For instance, Patel et al. (2015) synthesized novel heterocyclic compounds, showcasing the utility of furan and thiadiazole derivatives in creating compounds with potential biological activities. Their work highlights the importance of elemental analysis, NMR, FT-IR, and LC-MS spectral studies in characterizing these compounds (Patel, Patel, & Shah, 2015). Similarly, Zadorozhnii et al. (2019) focused on the synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, employing a detailed spectral study for structural confirmation, underscoring the complex synthesis processes involved in crafting such compounds (Zadorozhnii et al., 2019).

Biological Activities

The exploration of biological activities is a key aspect of research into compounds with thiadiazole, triazole, and furan components. Several studies investigate the antimicrobial and antifungal properties of these compounds. For example, Sah et al. (2014) reported on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, providing insight into the potential therapeutic applications of such compounds (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, Desai et al. (2011) synthesized compounds combining quinazolinone and 4-thiazolidinone, evaluating their antibacterial and antifungal activities, highlighting the diverse biological potentials of these heterocyclic compounds (Desai, Dodiya, & Shihora, 2011).

Future Directions

The compound could potentially be investigated for various biological activities given the presence of multiple functional groups and rings that are often found in biologically active compounds . Further studies could also explore its physical and chemical properties, and its potential uses in various applications.

Properties

IUPAC Name

N-[3-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O2S/c1-9-13(20-22-23(9)11-6-4-10(17)5-7-11)14-18-16(26-21-14)19-15(24)12-3-2-8-25-12/h2-8H,1H3,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNIRZRYHRNEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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